8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 4-methylphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated reagents can introduce different substituents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one: Similar in structure but with an ethyl group at the 4-position.
Zolpidem: A well-known sedative-hypnotic drug with a different core structure but similar functional groups
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C25H20O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H20O4/c1-16-8-10-19(11-9-16)22(26)15-28-23-13-12-20-21(18-6-4-3-5-7-18)14-24(27)29-25(20)17(23)2/h3-14H,15H2,1-2H3 |
InChI Key |
LNNWMKJOMMCFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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